YnMyr Diazirine X10

Chemical Proteomics N-Myristoylation Photoaffinity Labeling

Standard alkyne probes detect N-myristoylated proteins but miss transient lipid-mediated PPIs. YnMyr Diazirine X10 bridges this gap: metabolic NMT incorporation, alkyne click enrichment, and C10 diazirine UV-crosslinking in one probe. • Simultaneously IDs N-myristoylated proteins + non-covalent interactors • Crystallographically validated with human NMT1 for structure-informed design • Alkyl diazirine outperforms benzophenone for membrane proteome labeling

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
Cat. No. B1193881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYnMyr Diazirine X10
SynonymsYnMyr Diazirine X10
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESC#CCCC1(N=N1)CCCCCCCCC(=O)O
InChIInChI=1S/C14H22N2O2/c1-2-3-11-14(15-16-14)12-9-7-5-4-6-8-10-13(17)18/h1H,3-12H2,(H,17,18)
InChIKeyPNUKRLNGGBJSKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





YnMyr Diazirine X10: Dual-Functional Probe Overview


YnMyr Diazirine X10 (CAS 2707485-30-9, also known as Photoclick Myristic Acid or Click Tag™ Myristic Acid) is a cell-permeable, bifunctional myristic acid analog engineered for chemical proteomics applications [1]. It incorporates two orthogonal functional groups: a terminal alkyne moiety for copper-catalyzed azide-alkyne cycloaddition (click chemistry) enrichment and detection, and a photoactivatable alkyl diazirine group positioned at carbon 10 of the fatty acid chain . This compound is metabolically incorporated into N-myristoylated proteins via the endogenous N-myristoyltransferase (NMT) machinery in living cells, enabling both global profiling of the myristoylated proteome and UV-induced covalent crosslinking to capture transient lipid-mediated protein-protein interactions (PPIs) [1][2].

Metabolic incorporation via endogenous NMT for live-cell myristoylome profiling
UV-inducible crosslinking captures transient lipid-mediated protein interactions
Alkyne handle supports click chemistry enrichment and detection workflows

YnMyr Diazirine X10: Advantages Over Generic Substitutes


The selection of YnMyr Diazirine X10 over in-class alternatives is dictated by the non-interchangeable design parameters governing lipid-based photoaffinity probes. First, the position of the diazirine group along the fatty acid chain fundamentally determines the protein interactome captured; probes with identical base structure but differing diazirine placement yield dramatically different labeling profiles [1]. Second, simple alkyne-only myristate probes (e.g., YnMyr) can profile N-myristoylated proteins but cannot covalently capture their transient, non-covalent interaction partners—a capability unique to dual-functional probes bearing both alkyne and photoactivatable moieties [2]. Third, the choice of photoactivatable group (diazirine vs. benzophenone vs. aryl azide) carries distinct photochemical trade-offs in crosslinking efficiency, irradiation time, and water reactivity that directly impact experimental outcomes [3].

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Diazirine position (C10 vs C3/C8) shifts the captured interactome; probes with different placement are not functionally equivalent.
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Alkyne-only myristate probes cannot covalently trap non-covalent binding partners, limiting PPI discovery.
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Benzophenone-based photoaffinity groups show weaker crosslinking; switching photo-crosslinker may compromise target identification.

YnMyr Diazirine X10: Quantitative Differentiation Evidence


NMT-Dependent Labeling Efficiency of Positional Isomers

In a direct head-to-head comparison of photoactivatable/clickable myristate probes with diazirine groups placed at different carbon positions (X3, X8, X10) versus the non-photoactivatable control probe YnMyr, all three diazirine-containing probes demonstrated efficient, NMT-dependent metabolic labeling of N-myristoyltransferase substrates in HeLa cells [1]. NMT-dependence was confirmed using the NMT inhibitor IMP-366 (DDD85464), which abolished labeling across all probe conditions [1]. The positional variation (C3 vs. C8 vs. C10 diazirine placement) did not abrogate NMT recognition or incorporation, but systematic evaluation revealed that probes with diazirine positioned closer to the carboxylic acid captured more protein interactors upon UV crosslinking—making X10 distinct from X3 in its interactome coverage [2].

Positional isomer labeling
Head-to-head
X10 retains efficient NMT-dependent labeling equivalent to X3/X8; captures broader interactome than X3 upon UV crosslinking.
C10 placement supports wider PPI capture without loss of NMT recognition.
HeLa cells, NMT inhibitor IMP-366 control, LC-MS/MS proteomics.
Chemical Proteomics N-Myristoylation Photoaffinity Labeling

Crystallographic Validation of NMT1 Binding

Crystallographic analysis of human N-myristoyltransferase 1 (NMT1) co-crystallized with a myristoyl-CoA analog of X10 demonstrates that the X10-derived ligand occupies the enzyme's myristoyl-CoA binding pocket with well-defined electron density [1][2]. This structural evidence confirms that the diazirine and alkyne modifications at C10 do not sterically preclude recognition by the NMT active site—a prerequisite for faithful metabolic incorporation. No equivalent crystallographic data is publicly available for X3 or X8 analogs bound to human NMT1, providing a unique structural validation benchmark for X10.

NMT1 co-crystal structure
Structural validation
X10-derived myristoyl-CoA analog bound in human NMT1 active site; well-defined electron density confirms steric accommodation.
Structurally verified enzyme compatibility; no equivalent data for X3/X8.
PDB: 5npq; crystallographic evidence unique to X10.
Structural Biology X-ray Crystallography Enzyme-Substrate Recognition

UNC119 Covalent Crosslinking Validation

In a purified system and in cell lysate, diazirine-substituted myristic acid analogs (including the C10-positioned variant) bind to the lipid-binding chaperone UNC119 and, upon UV irradiation at 365 nm, covalently label residues within the hydrophobic pocket of UNC119 [1]. The binding mode of the diazirine-containing probes mirrors that of the native myristate moiety, and mass spectrometric analysis identified the specific residues critical for covalent attachment [1]. Non-diazirine myristate analogs cannot achieve covalent crosslinking and thus fail to capture the transient myristate–UNC119 interaction.

UNC119 covalent capture
Class-level
Diazirine-containing myristate probes (C10) covalently label UNC119 hydrophobic pocket residues upon 365 nm UV; alkyne-only analog fails to crosslink.
Confirms conversion of transient lipid-chaperone interaction into stable adduct.
Purified UNC119 and cell lysate; MS-based residue identification.
Protein-Protein Interactions Chaperone Biology Photo-crosslinking

Diazirine vs. Benzophenone Crosslinking Efficiency

A systematic evaluation of photoaffinity groups in the context of click chemistry-based target identification demonstrated that benzophenone exhibited much weaker photo-crosslinking activity compared to diazirine under identical conditions [1]. The authors concluded that benzophenone was not appropriate as a photo-affinity group for this application, whereas diazirine could be effectively used [1]. Among diazirine variants, alkyl diazirines (such as the C10 diazirine in X10) exhibit preferential labeling of membrane proteins and acidic amino acid-rich proteins in a pH-dependent manner via a reactive alkyl diazo intermediate [2].

Diazirine vs benzophenone
Class-level
Alkyl diazirine exhibits stronger photo-crosslinking efficiency than benzophenone in click-probe applications; benzophenone deemed inappropriate.
Diazirine core provides more robust target capture in membrane-associated contexts.
Rank-order comparison; membrane proteome preference reported.
Photoaffinity Labeling Click Chemistry Target Identification

YnMyr Diazirine X10: Optimal Application Scenarios


N-Myristoylome Profiling with Interactome Capture

For researchers requiring simultaneous identification of N-myristoylated proteins and their non-covalent protein interactors in living cells, YnMyr Diazirine X10 is the appropriate selection. The dual-functional design (alkyne + C10 diazirine) enables metabolic incorporation into NMT substrates followed by UV-induced crosslinking to capture transient lipid-mediated PPIs [1]. Comparative proteomics datasets confirm efficient, NMT-dependent labeling in HeLa cells that can be abrogated by NMT inhibitor IMP-366 (DDD85464) as a specificity control [1].

Structure-Guided NMT Probe Design

Investigators developing NMT-targeted chemical probes or inhibitors benefit from X10's unique crystallographic validation. The X10-derived myristoyl-CoA analog co-crystal structure with human NMT1 provides direct evidence that the C10-positioned diazirine and alkyne modifications are sterically accommodated within the enzyme's hydrophobic myristoyl-binding pocket [1][2]. This structural benchmark is not available for alternative diazirine positional isomers, making X10 the probe of choice for structure-informed experimental design.

UNC119-Cargo Interaction Mapping

For studies of lipid-binding chaperone proteins such as UNC119—which regulates the transport and solubility of myristoylated cargo proteins—X10 enables covalent capture of the otherwise transient myristate–chaperone interaction [1]. The probe binds the UNC119 hydrophobic pocket in a manner analogous to native myristate, and upon UV irradiation crosslinks to specific pocket residues identifiable by mass spectrometry [1]. Alkyne-only probes cannot achieve this covalent capture and are therefore unsuitable for this application.

Membrane-Associated Target Identification

In target identification workflows where the protein of interest is membrane-associated—a common characteristic of N-myristoylated proteins—X10's alkyl diazirine photoaffinity group offers superior performance relative to benzophenone-based probes [1]. Alkyl diazirines exhibit preferential labeling of membrane proteome components and acidic amino acid-rich proteins, whereas benzophenone demonstrates significantly weaker crosslinking activity and is considered inappropriate for click chemistry probe applications [1][2].

Application
Selection Property
Validation Focus
N-myristoylome profiling with interactome capture
Dual-functional design (alkyne + C10 diazirine)
NMT-dependent metabolic labeling and UV crosslinking efficiency
Structure-guided NMT probe development
Crystallographic validation of NMT1 binding
Verify steric accommodation of C10 modifications in active site
UNC119-cargo interaction mapping
UV-inducible covalent crosslinking to lipid chaperones
Confirm covalent adduct formation on UNC119 hydrophobic pocket
Membrane-associated target identification
Alkyl diazirine photoaffinity group
Preferential labeling of membrane proteome components

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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